N-(2-isopropylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(2-isopropylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the thiazine family Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-isopropylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thiazine ring through the condensation of a substituted aniline with a suitable sulfur-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the employment of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-isopropylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-isopropylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain . Additionally, its interaction with DNA and RNA can influence gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide: This compound shares a similar thiazine core structure but differs in its substituents and functional groups.
6-ethyl-N-(4-isopropylphenyl)-5,5-dioxo-5,6-dihydro-5lambda6-dibenzo[c,e][1,2]thiazine-9-carboxamide: Another related compound with variations in the alkyl and aryl groups attached to the thiazine ring.
Uniqueness
N-(2-isopropylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide stands out due to its specific combination of substituents, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H24N2O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
6,7-dimethyl-5,5-dioxo-N-(2-propan-2-ylphenyl)benzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C24H24N2O3S/c1-15(2)18-9-5-7-11-21(18)25-24(27)17-13-16(3)23-20(14-17)19-10-6-8-12-22(19)30(28,29)26(23)4/h5-15H,1-4H3,(H,25,27) |
InChI Key |
QIGUFQKRMFMPFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=CC=C4C(C)C |
Origin of Product |
United States |
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